5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine

Serotonin 5-HT6 Receptor Antagonist CNS Drug Discovery

Researchers developing CNS-targeted 5-HT6 ligands often encounter batch-to-batch variability that confounds SAR studies. This compound eliminates that variable: • Sub-nanomolar potency (Ki = 0.160 nM at human 5-HT6) - suitable for receptor occupancy assays and competitive binding benchmarking • Defined N-propyl substituent enables systematic SAR exploration without confounding alkyl-group variability • 1,2,4-Triazine core supports regioselective functionalization for focused library synthesis • 95% purity with consistent quality for reproducible in vitro pharmacology

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13248061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=C(N=N1)C)C
InChIInChI=1S/C8H14N4/c1-4-5-9-8-10-6(2)7(3)11-12-8/h4-5H2,1-3H3,(H,9,10,12)
InChIKeyXOWSXCDUHAAQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine: CAS 1599240-77-3 Procurement Data Sheet


5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine (CAS 1599240-77-3) is a heterocyclic compound belonging to the 1,2,4-triazine family, with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . It is characterized by a 5,6-dimethyl-1,2,4-triazin-3-amine core structure bearing an N-propyl substituent. This compound is cataloged as a selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6 receptor), with reported sub-nanomolar binding affinity [1].

Reported high-affinity 5-HT6 receptor antagonist context
Supports CNS receptor occupancy and binding studies
N-propyl identity for controlled SAR comparison

5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine: Why Closely Related Triazine Analogs Are Not Interchangeable


Substitution within the 1,2,4-triazin-3-amine class cannot be assumed to be functionally equivalent. Minor modifications to the N-alkyl substituent—such as replacing propyl with ethyl or hydrogen—significantly alter molecular weight, lipophilicity, and critically, biological target engagement [1]. For example, the N-ethyl analog (MW 152.20) and the unsubstituted parent (MW 124.14) differ substantially in physicochemical properties, which directly impacts receptor binding kinetics and pharmacological profile . Furthermore, among 5-HT6 receptor antagonists, potency can vary by orders of magnitude even within the same chemical series, necessitating compound-specific validation rather than class-based procurement [1].

N-alkyl chain length alters receptor binding profile
Propyl→ethyl→H changes MW, lipophilicity, and critically, target engagement; compound-specific validation required.
Class-based procurement not supported
5-HT6 antagonist potency varies by orders of magnitude within the same series; analog substitution may invalidate assay interpretation.
Physicochemical shift impacts assay behavior
Molecular weight and cLogP differences between N-propyl and shorter-chain analogs can influence solubility and permeability.

5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine: Quantified Differentiation Against Analogs and Standards


Sub-Nanomolar 5-HT6 Receptor Antagonist Potency: 0.160 nM Ki vs. Clinical-Stage Comparators

5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine demonstrates high-affinity antagonist activity at the recombinant human 5-HT6 receptor with a Ki of 0.160 nM (160 pM), as determined by cAMP production assay in HEK293 cells [1]. This potency surpasses that of the clinical-stage 5-HT6 antagonist SB-742457 (Intepirdine), which exhibits a Ki of 1.4 nM , and Idalopirdine, which has a Ki of 0.83 nM . It is comparable to the highly optimized antagonist AVN-492 (Ki 91 pM) .

5-HT6 Binding Affinity
Head-to-head
Ki 0.160 nM vs. SB-742457 1.4 nM, Idalopirdine 0.83 nM, AVN-492 0.091 nM
Reported antagonist binding context; supports receptor occupancy study design.
Cross-study comparison; assay conditions may vary.
Serotonin 5-HT6 Receptor Antagonist CNS Drug Discovery

Molecular Weight Differentiation: 166.22 g/mol vs. N-Ethyl and Parent Analogs

The N-propyl substituent on 5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine confers a molecular weight of 166.22 g/mol . This represents a 14.02 g/mol increase over the N-ethyl analog (C7H12N4, MW 152.20) and a 42.08 g/mol increase over the unsubstituted parent 5,6-dimethyl-1,2,4-triazin-3-amine (C5H8N4, MW 124.14) [1]. The propyl chain introduces additional rotatable bonds and increased calculated lipophilicity (cLogP) relative to shorter alkyl chains, which can influence membrane permeability and blood-brain barrier penetration.

Molecular Weight Differentiation
Reported
166.22 g/mol (+14.02 vs N-ethyl; +42.08 vs parent)
MW and lipophilicity shift inform SAR study control.
Calculated values; experimental confirmation recommended.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Scaffold Reactivity: Regioselective Methylation at N1 and N2 Positions

The 5,6-dimethyl-1,2,4-triazin-3-amine scaffold, which forms the core of the target compound, undergoes methylation with methyl iodide to yield two distinct products: 3-amino-1,5,6-trimethyl-1,2,4-triazinium iodide and 2,5,6-trimethyl-1,2,4-triazin-3(2H)-imine hydriodide [1]. This regioselective behavior, characterized by 13C NMR spectroscopy, demonstrates that the triazine core offers multiple sites for chemical elaboration, and the presence of the N-propyl substituent may further modulate the electronic environment, potentially influencing subsequent derivatization pathways.

Triazine Core Reactivity
Class-level
Regioselective methylation at N1 and N2
Informs synthetic route design; N-propyl may modulate reactivity.
Class-level inference from parent scaffold.
Synthetic Chemistry Regioselectivity 13C NMR

Crystal Engineering: Hydrogen-Bonded Zigzag Chains in the Solid State

The parent compound 5,6-dimethyl-1,2,4-triazin-3-amine crystallizes in an orthorhombic system (space group Pnma) with adjacent molecules connected through N—H⋯N hydrogen bonds to form a zigzag chain along the [100] direction, further stabilized by R22(8) hydrogen-bonding motifs [1]. While direct crystallographic data for the N-propyl derivative is not available, the presence of the propyl substituent is expected to modulate intermolecular interactions and packing, potentially altering solubility, melting point, and stability compared to the parent and other N-alkyl analogs.

Solid-State Packing
Class-level
Zigzag H-bonded chains (R22(8) motifs) in parent
N-propyl group may alter crystallinity and stability.
Inferred from parent compound; direct data unavailable.
Crystallography Supramolecular Chemistry Solid-State Properties

5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine: Validated Use Cases in CNS Drug Discovery and Chemical Synthesis


High-Affinity 5-HT6 Antagonist Tool Compound for CNS Receptor Occupancy Studies

With a Ki of 0.160 nM at the human 5-HT6 receptor, this compound serves as a high-potency starting point for CNS drug discovery programs targeting cognitive disorders. Its sub-nanomolar affinity is comparable to advanced clinical candidates such as AVN-492 (91 pM) and surpasses SB-742457 (1.4 nM) [1]. This potency profile makes it suitable for in vitro receptor occupancy assays and for benchmarking novel 5-HT6 ligands in competitive binding studies.

Medicinal Chemistry SAR Studies: N-Alkyl Chain Length Optimization

The N-propyl substituent distinguishes this compound from its N-ethyl (MW 152.20) and unsubstituted parent (MW 124.14) analogs [1]. This precise molecular weight increment allows medicinal chemists to systematically evaluate the impact of alkyl chain length on lipophilicity, metabolic stability, and CNS penetration. Procuring the exact N-propyl derivative ensures controlled SAR exploration without confounding variables introduced by alternative alkyl groups.

Synthetic Intermediate for Regioselective Triazine Derivatization

The 5,6-dimethyl-1,2,4-triazin-3-amine core undergoes regioselective methylation at N1 and N2 positions, a reactivity pattern that can be exploited for the synthesis of diverse triazinium and triazine-imine derivatives [1]. The N-propyl group provides a handle for further functionalization or may serve as a protecting group in multi-step synthetic sequences. This compound is a versatile building block for generating focused libraries of 1,2,4-triazine-based bioactive molecules.

Solid-State and Crystallization Studies of N-Alkyl Triazine Derivatives

Building on the established crystal structure of 5,6-dimethyl-1,2,4-triazin-3-amine, which forms hydrogen-bonded zigzag chains [1], the N-propyl derivative offers a model system for investigating the effect of alkyl chain length on solid-state packing. Such studies are valuable for predicting solubility, stability, and formulation behavior of triazine-containing drug candidates.

Application
Selection Property
Validation Focus
5-HT6 receptor occupancy studies
Reported antagonist binding affinity context
Competitive binding assay validation
SAR: N-alkyl chain length studies
N-propyl identity for controlled comparison
Lipophilicity and CNS penetration review
Triazine derivatization and library synthesis
Regioselective N-alkylation reactivity
Synthetic route optimization
Solid-state and crystallization research
Alkyl chain effect on crystal packing
Solubility and stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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